molecular formula C13H25N3O2 B14883776 Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate

Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B14883776
M. Wt: 255.36 g/mol
InChI Key: RBFSPACJQGMGIY-UHFFFAOYSA-N
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Description

Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework provides a rigid and conformationally constrained structure, which can be beneficial in drug design for enhancing binding affinity and selectivity towards biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route starts with the cyclization of a suitable precursor to form the spirocyclic ring system.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-(dimethylamino)-2,6-diazaspiro[3.4]octane-2-carboxylate is unique due to its combination of a spirocyclic core with a dimethylamino group. This structural feature provides a balance of rigidity and flexibility, making it a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl 5-(dimethylamino)-2,7-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H25N3O2/c1-12(2,3)18-11(17)16-8-13(9-16)7-14-6-10(13)15(4)5/h10,14H,6-9H2,1-5H3

InChI Key

RBFSPACJQGMGIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNCC2N(C)C

Origin of Product

United States

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